molecular formula C20H29N3O3S B2672202 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1105200-97-2

1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2672202
CAS No.: 1105200-97-2
M. Wt: 391.53
InChI Key: GWSQGHHGVHLENA-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a 1,3,4-oxadiazole ring substituted with a 2,2-dimethylpropyl group and a 2,5-dimethylbenzenesulfonyl moiety. The sulfonyl group contributes to polarity and solubility, while the bulky 2,2-dimethylpropyl substituent may influence steric interactions in biological systems.

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-3-yl]-5-(2,2-dimethylpropyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-14-8-9-15(2)17(11-14)27(24,25)23-10-6-7-16(13-23)19-22-21-18(26-19)12-20(3,4)5/h8-9,11,16H,6-7,10,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSQGHHGVHLENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid or its derivative under dehydrating conditions.

    Synthesis of the piperidine derivative: The piperidine ring can be functionalized with the 1,3,4-oxadiazole moiety through nucleophilic substitution reactions.

    Introduction of the 2,5-dimethylbenzenesulfonyl group: This step involves the sulfonylation of the piperidine derivative using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds similar to 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine. Research indicates that modifications in the structure can enhance efficacy against seizures. For instance, derivatives have shown promising results in animal models for epilepsy, suggesting that this class of compounds may serve as potential anticonvulsants by modulating sodium channel activity .

Alzheimer’s Disease Treatment

Compounds derived from the piperidine structure have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which is beneficial for Alzheimer's disease patients. Studies have demonstrated that certain derivatives exhibit comparable inhibition rates to established drugs like donepezil .

Neuroprotective Effects

Research has also explored the neuroprotective effects of related compounds in models of neurodegeneration. These compounds have shown potential in reducing amyloid-beta aggregation and protecting neuronal cells from toxicity induced by amyloid-beta oligomers . This suggests a dual role in both symptomatic treatment and disease modification.

Case Study 1: Anticonvulsant Efficacy

In a study involving various derivatives of piperidine-based compounds, specific analogs demonstrated significant anticonvulsant activity in rodent models. The protective indices (ratio of toxic dose to effective dose) were comparable to existing antiepileptic drugs, indicating their potential for further development .

Case Study 2: Alzheimer’s Disease Models

In experiments using scopolamine-induced memory impairment models, certain derivatives showed improved cognitive function and memory retention compared to control groups. These findings were supported by behavioral assays and biochemical evaluations that confirmed reduced neurotoxicity at therapeutic doses .

Data Table: Summary of Biological Activities

Activity Compound Effectiveness Reference
Anticonvulsant1-(2,5-Dimethylbenzenesulfonyl)-3-[...Comparable to established AEDs
AChE InhibitionPiperidine derivativesComparable to donepezil
NeuroprotectionOxadiazole-containing compoundsReduced amyloid-beta toxicity

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The 1,3,4-oxadiazole moiety can participate in hydrogen bonding

Biological Activity

The compound 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine represents a novel structure that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties and mechanisms of action.

Chemical Structure and Properties

This compound features a piperidine core substituted with a sulfonyl group and an oxadiazole moiety. The presence of the 2,5-dimethylbenzenesulfonyl group enhances lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this structure exhibit various biological activities, including:

  • Antimicrobial : Compounds with sulfonamide functionalities are known for their antimicrobial properties.
  • Anti-inflammatory : The oxadiazole ring is often associated with anti-inflammatory effects.
  • CNS Activity : Piperidine derivatives have been studied for their potential in treating neurological disorders.

Pharmacological Evaluation

Recent studies have focused on the synthesis and evaluation of similar compounds. For instance, research on oxadiazole derivatives has shown promising results in terms of anti-anxiety and antidepressant activities mediated through serotonergic pathways .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AntimicrobialSulfonamide derivativesInhibition of bacterial folate synthesis
Anti-inflammatoryOxadiazole derivativesInhibition of COX enzymes
CNS ActivityPiperidine derivativesModulation of neurotransmitter systems

Case Studies

  • Antimicrobial Activity : A study demonstrated that sulfonamide-based compounds exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved the inhibition of dihydropteroate synthase, crucial for bacterial folate synthesis .
  • CNS Effects : Another investigation into piperidine derivatives indicated that they could enhance GABAergic transmission, suggesting potential anxiolytic effects. This was corroborated by behavioral tests in animal models .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine and oxadiazole rings significantly affect the biological activity. For example:

  • Substituents on the piperidine ring can alter lipophilicity and receptor affinity.
  • Oxadiazole substitutions can enhance anti-inflammatory properties by modulating cytokine production.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogs: 1,3,4-oxadiazoles , sulfonamide derivatives , and piperidine-containing heterocycles .

Comparison with 1,3,4-Oxadiazole Derivatives
Compound Substituents/R-Groups Key Properties/Activities Reference
Target Compound 5-(2,2-Dimethylpropyl), 3-piperidine-linked Potential steric hindrance, lipophilicity N/A
1,3,4-Oxadiazole (e.g., Compound IV in ) Aryl/alkyl substituents Plant growth promotion at low concentrations
2-Methyl-5-phenyl-1,3,4-oxadiazole Methyl, phenyl Antifungal activity, moderate solubility

Key Findings :

  • The target compound’s 2,2-dimethylpropyl group introduces greater steric bulk compared to simpler alkyl/aryl substituents in classical oxadiazoles. This may reduce enzymatic degradation but could limit binding to certain targets.
Comparison with Sulfonamide Derivatives
Compound Sulfonamide Structure Bioactivity Reference
Target Compound 2,5-Dimethylbenzenesulfonyl Unreported; hypothesized enzyme inhibition N/A
4-Toluenesulfonyl derivatives Simple toluenesulfonyl Antibacterial, carbonic anhydrase inhibition
2-Naphthalenesulfonamides Naphthalene-based sulfonamide Kinase inhibition, anticancer activity

Key Findings :

  • However, steric effects from the dimethyl groups could reduce binding efficiency to flat enzymatic pockets, unlike naphthalenesulfonamides, which exploit planar interactions .
Comparison with Piperidine-Containing Heterocycles
Compound Heterocycle Core Functional Role Reference
Target Compound Piperidine linked to oxadiazole Unreported; possible CNS activity N/A
Piperidine-1,3,4-thiadiazole hybrids Thiadiazole-piperidine Anticonvulsant, antimicrobial activity
Piperidine-sulfonamide conjugates Sulfonamide-piperidine Serotonin receptor modulation

Key Findings :

  • The oxadiazole-piperidine combination in the target compound is less explored compared to thiadiazole-piperidine hybrids, which show broader antimicrobial activity .
  • Piperidine’s basic nitrogen may interact with acidic residues in biological targets, but the sulfonyl group’s electron-withdrawing effect could attenuate this basicity.

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